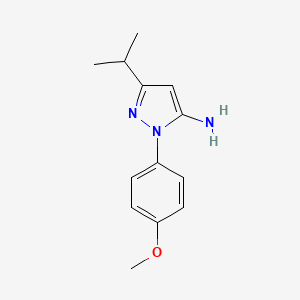
Acetamide, N,N'-(1-phenyl-1,2-ethanediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Diacetyl-1-phenylethylenediamine is an organic compound with the molecular formula C12H16N2O2 It is a derivative of 1-phenylethylenediamine, where both amine groups are acetylated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diacetyl-1-phenylethylenediamine typically involves the acetylation of 1-phenylethylenediamine. One common method is to react 1-phenylethylenediamine with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N,N’-Diacetyl-1-phenylethylenediamine are not well-documented, the general approach would involve large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Diacetyl-1-phenylethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N,N’-diacetyl-1-phenylethylenediamine oxides.
Reduction: Reduction reactions can convert the acetyl groups back to amine groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-diacetyl-1-phenylethylenediamine oxides, while reduction would produce 1-phenylethylenediamine.
Applications De Recherche Scientifique
N,N’-Diacetyl-1-phenylethylenediamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of polymers and other materials.
Mécanisme D'action
The mechanism by which N,N’-Diacetyl-1-phenylethylenediamine exerts its effects involves interactions with specific molecular targets. For instance, it may act as a substrate for enzymes involved in acetylation and deacetylation reactions. These interactions can influence various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Diphenylethylenediamine: This compound has phenyl groups instead of acetyl groups and is used in different chemical reactions and applications.
N,N’-Dimethylethylenediamine: This compound features methyl groups instead of acetyl groups and is used as a chelating agent in metal complexes.
Uniqueness
N,N’-Diacetyl-1-phenylethylenediamine is unique due to its specific acetylation, which imparts distinct chemical properties and reactivity. This makes it suitable for particular applications in research and industry that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
53641-61-5 |
|---|---|
Formule moléculaire |
C12H16N2O2 |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
N-(2-acetamido-2-phenylethyl)acetamide |
InChI |
InChI=1S/C12H16N2O2/c1-9(15)13-8-12(14-10(2)16)11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3,(H,13,15)(H,14,16) |
Clé InChI |
CSYQJHMSFCMCEQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC(C1=CC=CC=C1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Glycine, N-[(2-oxo-2H-1-benzopyran-3-yl)carbonyl]-](/img/structure/B8672441.png)

![N-({2-chloro-5-[3-(methyloxy)propyl]phenyl}methyl)cyclopropanamine](/img/structure/B8672471.png)
